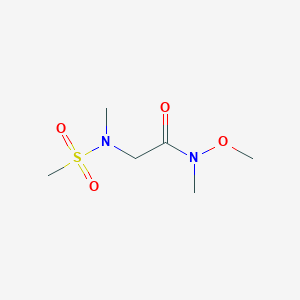
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide is a chemical compound known for its unique molecular structure and properties. It is a colorless to pale yellow liquid that is poorly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is primarily used as a reagent, intermediate, or catalyst in organic synthesis due to its distinctive molecular configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves the reaction of methyl chloroformate with methoxymethanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylacetamide
- N-methoxy-N-methyl-2-methoxyacetamide
- N-methoxy-N-methyl-2-phenylacetamide
Uniqueness
N-methoxy-N-methyl-2-(N-methylmethylsulfonamido)acetamide is unique due to its sulfonamido group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H14N2O4S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C6H14N2O4S/c1-7(13(4,10)11)5-6(9)8(2)12-3/h5H2,1-4H3 |
InChI Key |
WDNGVVYRBJUVDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















